molecular formula C3H7N2O2+ B1240639 D-cycloserine(1+)

D-cycloserine(1+)

Cat. No. B1240639
M. Wt: 103.1 g/mol
InChI Key: DYDCUQKUCUHJBH-UWTATZPHSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

D-cycloserine(1+) is an organic cation that is the conjugate acid of D-cycloserine, obtained by protonation of the amino group. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a D-cycloserine.

Scientific Research Applications

1. Neuropsychiatric Applications D-Cycloserine (D-CS) has been explored for its therapeutic potential in various neuropsychiatric disorders, including schizophrenia, anxiety disorders, addiction, eating disorders, major depression, and autism. It's also studied for neurological diseases like dementia, Alzheimer’s disease, and spinocerebellar degeneration. Its role as a partial NMDA-agonist central to these applications is highlighted in clinical trials, emphasizing its safety in low-dose therapy (Schade & Paulus, 2015).

2. Cognitive Enhancement Studies on aged rats have shown that D-CS can enhance cognition, specifically improving spatial memory. This cognitive enhancement property makes it a candidate for treating cognitive impairments (Baxter et al., 1994).

3. Mechanism of Inhibition in Mycobacterium tuberculosis D-CS’s unique mechanism as a slow-onset inhibitor of MtDdl, specific to the M. tuberculosis enzyme orthologue, presents new opportunities for rational drug design against this clinically validated target (Prosser & de Carvalho, 2013).

4. Enhancement of Exposure Therapy for Anxiety Disorders D-CS has been evaluated as an adjunct to exposure therapy for disorders like social anxiety disorder and PTSD. Studies suggest its potential in enhancing treatment outcomes and reducing symptom severity (Guastella et al., 2008), (Litz et al., 2012).

5. Facilitation of Fear Extinction and Exposure Therapy A meta-analysis suggests that D-CS can enhance fear extinction and exposure therapy, particularly effective when administered a limited number of times and immediately before or after extinction training/exposure therapy (Norberg et al., 2008).

6. Impact on Motor Cortical Neuroplasticity D-CS has been shown to selectively potentiate motor cortical excitability enhancements induced by anodal transcranial direct current stimulation (tDCS). This suggests its potential in improving cognitive functions by stabilizing the strengthening of NMDA receptors (Nitsche et al., 2004).

7. Investigation of Timing for Therapy Augmentation Research on D-CS's timing in relation to cognitive-behavioral therapy for anxiety disorders aims to optimize treatment outcomes. The research suggests the importance of fear levels at the end of exposure sessions in determining D-CS's effect (Hofmann et al., 2015).

8. Resistance Mechanism in Mycobacterium Studies show D-CS resistance in Mycobacterium involves overexpression of the alrA gene due to a promoter-up mutation. This provides insights into resistance mechanisms in pathogenic mycobacteria (Caceres et al., 1997).

9. Pediatric Posttraumatic Stress Treatment Trials with pediatric PTSD patients have tested D-CS as an adjunct to cognitive behavioral therapy. The results suggest a trend toward speeding PTSD symptom recovery, particularly in maintaining attention improvements (Scheeringa & Weems, 2014).

properties

Product Name

D-cycloserine(1+)

Molecular Formula

C3H7N2O2+

Molecular Weight

103.1 g/mol

IUPAC Name

[(4R)-3-oxo-1,2-oxazolidin-4-yl]azanium

InChI

InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/p+1/t2-/m1/s1

InChI Key

DYDCUQKUCUHJBH-UWTATZPHSA-O

Isomeric SMILES

C1[C@H](C(=O)NO1)[NH3+]

Canonical SMILES

C1C(C(=O)NO1)[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-cycloserine(1+)
Reactant of Route 2
D-cycloserine(1+)

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